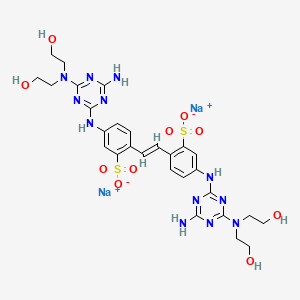
Fluorescent brightener 117
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fluorescent brightener 117, also known as an optical brightening agent, is a colorless to weakly colored organic compound. It absorbs ultraviolet light and re-emits it as visible blue light, making materials appear brighter and whiter. This compound is widely used in various industries, including textiles, detergents, and paper, to enhance the appearance of products by masking yellowing and improving brightness .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of fluorescent brightener 117 typically involves the reaction of 4,4’-diamino-2,2’-stilbenedisulfonic acid with cyanuric chloride. This reaction proceeds through a series of nucleophilic substitutions, where the chlorine atoms on cyanuric chloride are replaced by amino groups from the stilbene derivative. The reaction conditions often include controlled temperatures and pH levels to ensure high yields and purity .
Industrial Production Methods: Industrial production of this compound involves large-scale chemical reactions in reactors, followed by purification processes such as crystallization and filtration. The use of solvents like diethylene glycol can enhance the yield and reduce reaction times. The final product is then dried and processed into a usable form for various applications .
化学反応の分析
Types of Reactions: Fluorescent brightener 117 undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of inactive cis-stilbene derivatives.
Reduction: Involves the reduction of nitro groups to amino groups.
Substitution: Nucleophilic substitution reactions are common, especially during its synthesis
Common Reagents and Conditions:
Oxidation: Sodium hypochlorite is often used as an oxidizing agent.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Substitution: Cyanuric chloride and various amines are used under controlled pH and temperature conditions
Major Products Formed:
Oxidation: Inactive cis-stilbene derivatives.
Reduction: Amino-stilbene derivatives.
Substitution: Triazine-stilbene derivatives
科学的研究の応用
Fluorescent brightener 117 has a wide range of scientific research applications:
Chemistry: Used as a fluorescent probe in various analytical techniques.
Biology: Employed in the study of cell wall architecture and fungal cell quantification.
Medicine: Utilized in histopathology for diagnosing mycosis and pneumocystosis.
Industry: Widely used in the textile, detergent, and paper industries to enhance product appearance .
作用機序
The mechanism of action of fluorescent brightener 117 involves the absorption of ultraviolet light (300-400 nm) and re-emission of visible blue light (400-500 nm). This fluorescence effect compensates for the yellowing of materials, making them appear whiter and brighter. The compound’s extended conjugation and aromaticity allow for efficient electron movement, which is crucial for its fluorescent properties .
類似化合物との比較
Fluorescent brightener 117 can be compared with other similar compounds such as:
Fluorescent brightener 378: Known for its use in white luminescence applications.
Fluorescent brightener 4BK: Commonly used in textiles for its strong blue fluorescent light.
Fluorescent brightener OB-1: Used in plastics for its high thermal stability
Uniqueness: this compound stands out due to its high efficiency in absorbing ultraviolet light and re-emitting visible blue light, making it highly effective in enhancing the appearance of various materials. Its versatility in different applications, from textiles to medical diagnostics, highlights its unique properties .
特性
CAS番号 |
20182-55-2 |
|---|---|
分子式 |
C28H34N12Na2O10S2 |
分子量 |
808.8 g/mol |
IUPAC名 |
disodium;5-[[4-amino-6-[bis(2-hydroxyethyl)amino]-1,3,5-triazin-2-yl]amino]-2-[(E)-2-[4-[[4-amino-6-[bis(2-hydroxyethyl)amino]-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate |
InChI |
InChI=1S/C28H36N12O10S2.2Na/c29-23-33-25(37-27(35-23)39(7-11-41)8-12-42)31-19-5-3-17(21(15-19)51(45,46)47)1-2-18-4-6-20(16-22(18)52(48,49)50)32-26-34-24(30)36-28(38-26)40(9-13-43)10-14-44;;/h1-6,15-16,41-44H,7-14H2,(H,45,46,47)(H,48,49,50)(H3,29,31,33,35,37)(H3,30,32,34,36,38);;/q;2*+1/p-2/b2-1+;; |
InChIキー |
PDHPQRWCNQYKMJ-SEPHDYHBSA-L |
異性体SMILES |
C1=CC(=C(C=C1NC2=NC(=NC(=N2)N)N(CCO)CCO)S(=O)(=O)[O-])/C=C/C3=C(C=C(C=C3)NC4=NC(=NC(=N4)N)N(CCO)CCO)S(=O)(=O)[O-].[Na+].[Na+] |
正規SMILES |
C1=CC(=C(C=C1NC2=NC(=NC(=N2)N)N(CCO)CCO)S(=O)(=O)[O-])C=CC3=C(C=C(C=C3)NC4=NC(=NC(=N4)N)N(CCO)CCO)S(=O)(=O)[O-].[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





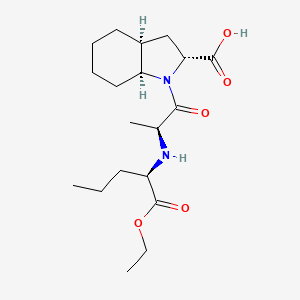
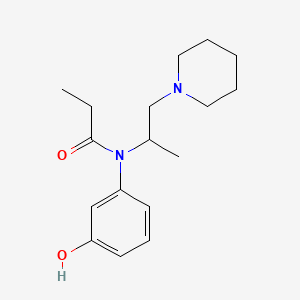
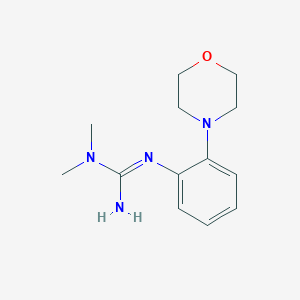
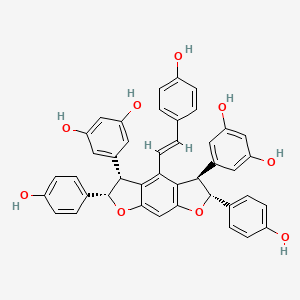
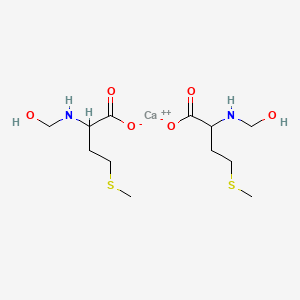
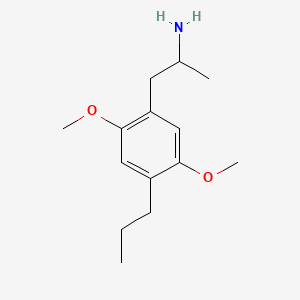
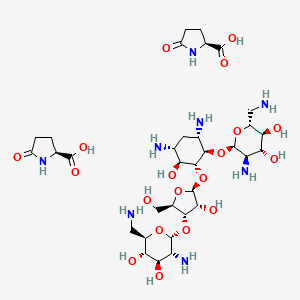
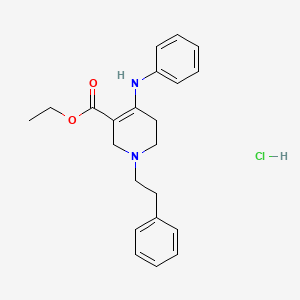
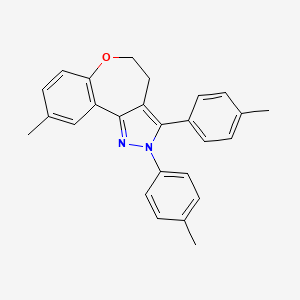
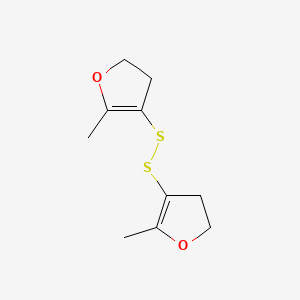
![9-amino-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-1-ol;(Z)-but-2-enedioic acid](/img/structure/B12754612.png)
